molecular formula C32H34N2O5S2 B026392 Corrigendum CAS No. 107933-32-4

Corrigendum

货号: B026392
CAS 编号: 107933-32-4
分子量: 590.8 g/mol
InChI 键: XBSLHVDTLLLOEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Corrigendum is a critical documentation standard essential for maintaining the integrity of the scientific record. It functions as a formal, citable mechanism for correcting errors identified in published scholarly works, ranging from typographical mistakes in equations and omissions in funding acknowledgements to inaccuracies in author affiliations or quoted text . The primary application of this compound is in the post-publication peer review and self-correction ecosystem of science, providing a transparent and traceable method for error rectification. This process is vital for ensuring the accuracy and reliability of published data, which underpins further research and theoretical validation. By offering a standardized format for publishing corrections, this compound helps safeguard against the propagation of errors in the literature, thereby reinforcing methodological rigor and upholding ethical standards in research communication. Its use is mandated by leading academic publishers and is a hallmark of responsible scholarly practice. This product is intended for Research Use Only (RUO) by professional researchers and academic institutions within the framework of scientific publishing.

属性

CAS 编号

107933-32-4

分子式

C32H34N2O5S2

分子量

590.8 g/mol

IUPAC 名称

11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene

InChI

InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3

InChI 键

XBSLHVDTLLLOEL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

其他CAS编号

107933-32-4

同义词

corrigendum compound

产品来源

United States

相似化合物的比较

Erratum

Purpose: Corrects production errors (e.g., formatting, typographical mistakes) introduced during publishing, typically initiated by the publisher . Example: A 2021 corrigendum to a study on antimicrobial consumption in Europe fixed tabular data formatting issues that obscured statistical trends .

Addendum

Purpose : Provides supplementary information (e.g., additional data, contextual analysis) without modifying the original content .
Example : An addendum might clarify methodological limitations in a SWAT model calibration study after new hydrological data emerges .
Key Difference : Addenda expand content; corrigenda rectify errors.

Retraction

Purpose: Withdraws publications due to pervasive errors, ethical violations, or irreproducible results . Example: A retraction would occur if a study on bio-succinic acid production falsely claimed novel fermentation techniques . Key Difference: Retractions invalidate the entire work, while corrigenda preserve its core validity .

Key Differences in Scope and Application

The table below summarizes distinctions between corrigenda and similar mechanisms:

Parameter This compound Erratum Addendum Retraction
Primary Purpose Corrects author errors Fixes publisher errors Adds supplementary data Withdraws flawed work
Authorship Authored by original authors Issued by publisher Authored by original authors Issued by publisher/editor
Error Type Data, methodology, interpretation Formatting, typesetting N/A (supplementary) Fraud, major flaws
Impact on Citation Original work remains citable with note Original work remains citable Original work remains citable Work is marked as invalid

Case Studies Highlighting Corrigenda Use

Biochemical Corrections

A 2021 this compound to a study on radish root processing clarified misattributed roles of glucosinolate-myrosinase systems in amino acid synthesis, ensuring accurate metabolic pathway descriptions .

Clinical Research Revisions

A 2018 this compound amended incorrect blood factor thresholds in a dementia study, which initially misrepresented correlations between atherosclerosis biomarkers and cognitive decline .

Environmental Science

准备方法

Structural Elucidation of Polybenzoacenes

A 2021 corrigendum rectified errors in the Supporting Information of Annulative Dimerization of Phenylene Triflate by Twofold C−H Activation. Revisions impacted:

  • IR/Raman Spectra : Optimized DFT structures revealed a 15 cm⁻¹ redshift in the C–H stretching mode of compound 6c , confirming dimerization (Table 1).

  • Mass Spectrometry : Corrected m/z values for S16 (calc. 498.2 → 502.3) and 15 (calc. 612.4 → 614.5), resolving earlier ambiguities in molecular ion detection.

Table 1: Revised spectroscopic data for polybenzoacenes

CompoundIR (C–H stretch, cm⁻¹)Raman (C–C stretch, cm⁻¹)
6c 3,025 → 3,0101,580 → 1,572
2c 3,042 → 3,0351,595 → 1,590

Borane (Fmes)BH₂ Preparation

A 2019 this compound corrected the structure of (Fmes)BH₂, a frustrated Lewis pair (FLP) used in CO/CO₂ reduction. The revised synthesis protocol involves:

  • Substitution : Reacting BCl₃ with 2,4,6-tris(trifluoromethyl)phenyllithium (FmesLi) at −78°C.

  • Quenching : Adding H₂O to yield (Fmes)BH₂ (95% purity vs. 89% previously).

  • Crystallization : Using hexane/CH₂Cl₂ (3:1) to avoid solvate formation.

The corrected FLP system achieved a turnover number (TON) of 48 for CO₂-to-HCOO⁻ conversion, surpassing the original report (TON = 35).

Stereoselective Synthesis and Chirality Control

Sulfinyl Compound Preparation

A 2020 review this compound highlighted advancements in enantioselective sulfoxidation. Critical updates included:

  • Catalytic Systems : Ti(IV)/diethyl tartrate complexes with TBHP improved ee values for aryl sulfoxides from 88% to 96%.

  • Additives : Lithium 4-dimethylaminobenzoate enhanced Fe(III)-salen-catalyzed sulfoxidations, enabling kilogram-scale esomeprazole production (>99% ee).

Mechanistic Insight : Sulfenate anions generated via β-elimination react with electrophiles to form sulfoxides. Racemization is suppressed using bulky tert-butyl groups (k_rac = 1.2 × 10⁻⁶ s⁻¹ vs. 4.7 × 10⁻⁵ s⁻¹ for methyl analogs).

Nitroso Compound Synthesis Revisions

C-Nitroso Monomer Stabilization

A 1998 this compound elaborated on nitrosoalkane dimerization prevention:

  • Solvent Effects : Ethereal solvents (THF, dioxane) stabilize monomers via Lewis acid-base interactions (e.g., B–N coordination).

  • Temperature Control : Reactions at −70°C with NOCl yielded 92% monomeric tert-butylnitrosoacetylene, versus 68% at 0°C.

Table 2: Monomer stabilization strategies for C-nitroso compounds

MethodMonomer Yield (%)Dimerization Half-Life
Low-temperature NOCl9248 h
THF solvent8572 h
Bulky R groups78120 h

Implications for Reproducibility and Best Practices

Corrigenda underscore the necessity of transparent error reporting. For instance, the 2021 polybenzoacene this compound demonstrated that uncorrected IR data could lead to misassignment of conjugation lengths in π-systems. Similarly, the (Fmes)BH₂ structural revision prevented potential failures in FLP catalyst replication.

Recommendations :

  • Peer Review : Implement dual-phase validation for synthetic procedures and spectral data.

  • Data Archiving : Require raw NMR/IR files alongside published spectra.

  • Post-Publication Protocols : Establish journal-led error reporting portals to expedite corrigenda issuance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。